Product packaging for 6-Deoxocastasterone(Cat. No.:CAS No. 87833-54-3)

6-Deoxocastasterone

Cat. No.: B1254736
CAS No.: 87833-54-3
M. Wt: 450.7 g/mol
InChI Key: VXBLCLVRWCLEOX-BFYSZXNBSA-N
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Description

6-Deoxocastasterone is a pivotal biosynthetic intermediate in the late C-6 oxidation pathway for brassinosteroids (BRs), a class of essential plant steroid hormones . This compound is a direct precursor to castasterone (CS), which is either the immediate precursor or is further converted to the highly active brassinolide (BL) in some species . The conversion of this compound to CS is a critical, rate-limiting activation step in the BR pathway, catalyzed by cytochrome P450 enzymes such as CYP85A1 . Research indicates that this compound accumulates to high levels in model plants like Arabidopsis, pea, and tomato, underscoring its role as a key metabolic control point . Studies utilizing BR-biosynthetic dwarf mutants, which exhibit severe growth abnormalities, rely on compounds like this compound to elucidate the complex pathways of steroid hormone synthesis and their profound impact on processes such as cell elongation, vascular development, and photomorphogenesis . This reagent is therefore invaluable for researchers investigating plant physiology, hormone homeostasis, and the molecular mechanisms governing plant growth and architecture. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H50O4 B1254736 6-Deoxocastasterone CAS No. 87833-54-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17-,18-,19-,20+,21-,22-,23-,24+,25+,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLCLVRWCLEOX-BFYSZXNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040951
Record name 6-Deoxocastasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87833-54-3
Record name 6-Deoxocastasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87833-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Deoxocastasterone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Deoxocastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033984
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Natural Occurrence and Tissue Distribution of 6 Deoxocastasterone

Detection in Diverse Plant Species

6-Deoxocastasterone has been identified in numerous plant species, highlighting its widespread presence throughout the plant kingdom. It is considered one of the commonly present brassinosteroids, alongside compounds like castasterone (B119632) (CS), typhasterol (B1251266) (TY), brassinolide (B613842) (BL), 28-norcastasterone (B1253329) (28-norCS), and teasterone (B1253636) (TE). encyclopedia.pubresearchgate.net Its detection has been confirmed in both monocotyledonous and dicotyledonous plants, as well as in other plant groups like gymnosperms, ferns, and algae. encyclopedia.pubresearchgate.netjst.go.jp

Notable plant species where this compound has been detected include:

Arabidopsis thaliana np-mrd.orgnih.govnih.govmpg.de

Catharanthus roseus (periwinkle) np-mrd.orgnih.govnih.gov

Zea mays (maize) nih.gov

Ornithopus sativus np-mrd.org

Robinia pseudoacacia (black locust) np-mrd.orgumk.pl

Secale cereale (rye) np-mrd.orgumk.pl

Lycopersicon esculentum (tomato) nih.govnih.gov

Pisum sativum (pea) nih.govnih.govoup.com

Vitis vinifera L. (grapevine) researchgate.netmdpi.com

Phaseolus vulgaris (bean) encyclopedia.pubumk.plresearchgate.net

Castanea crenata (chestnut) umk.plresearchgate.net

Fagopyrum esculentum (buckwheat) researchgate.net

Brassica napus (rapeseed) researchgate.net

Lolium perenne (perennial ryegrass) researchgate.net

Alnus glutinosa (European alder) wikidata.org

Daucus carota (carrot) wikidata.org

Helianthus annuus (common sunflower) wikidata.org

Brassica campestris (field mustard) researchgate.net

Beta vulgaris (beet) researchgate.net

Apium graveolens (celery) researchgate.net

Sunburst squash (pattypan squash) np-mrd.org

Agaves np-mrd.org

Cardamoms np-mrd.org

Oil-seed camellia np-mrd.org

Borages np-mrd.org

Based on available research, this compound has been isolated in at least 19 plant species. umk.pl It is recognized as one of the most abundant brassinosteroids found in plants. researchgate.net

Plant SpeciesCommon NameReference(s)
Arabidopsis thalianaThale cress np-mrd.orgnih.govnih.govmpg.de
Catharanthus roseusPeriwinkle np-mrd.orgnih.govnih.gov
Zea maysMaize nih.gov
Ornithopus sativusSerradella np-mrd.org
Robinia pseudoacaciaBlack locust np-mrd.orgumk.pl
Secale cerealeRye np-mrd.orgumk.pl
Lycopersicon esculentumTomato nih.govnih.gov
Pisum sativumPea nih.govnih.govoup.com
Vitis vinifera L.Grapevine researchgate.netmdpi.com
Phaseolus vulgarisCommon bean encyclopedia.pubumk.plresearchgate.net
Castanea crenataJapanese chestnut umk.plresearchgate.net
Fagopyrum esculentumBuckwheat researchgate.net
Brassica napusRapeseed researchgate.net
Lolium perennePerennial ryegrass researchgate.net
Alnus glutinosaEuropean alder wikidata.org
Daucus carotaCarrot wikidata.org
Helianthus annuusCommon sunflower wikidata.org
Brassica campestrisField mustard researchgate.net
Beta vulgarisBeet researchgate.net
Apium graveolensCelery researchgate.net
Cucurbita pepo (part)Sunburst squash np-mrd.org
Agave spp.Agave np-mrd.org
Elettaria cardamomumCardamom np-mrd.org
Camellia oleiferaOil-seed camellia np-mrd.org
Borago officinalisBorage np-mrd.org

Organ-Specific Accumulation Patterns

Research indicates that this compound is distributed throughout various plant organs. It has been detected in pollen, anthers, seeds, leaves, stems, roots, flowers, and grain. researchgate.netumk.ploup.com Beyond typical plant organs, this compound has also been found in insect and crown galls, which are tissues characterized by abnormal growth. umk.ploup.com

The accumulation patterns of this compound can vary significantly between different organs within the same plant. In Arabidopsis, apical shoots and siliques have been shown to contain considerably higher levels of this compound compared to other organs such as inflorescent stems, rosette leaves, and cauline leaves. nih.gov Studies in pea plants have shown that while intermediate brassinosteroids are predominantly found in roots, this compound, along with the active brassinosteroids BL and CS, tends to accumulate more in the leaves. mdpi.com In tomato, this compound is particularly abundant in fruits, whereas castasterone is the most bioactive brassinosteroid in vegetative tissues. mdpi.com

Immature seeds are recognized as particularly rich sources of brassinosteroids, including this compound. researchgate.netoup.com Unripe seeds of Phaseolus vulgaris, for instance, are known to contain a wide diversity of brassinosteroids. encyclopedia.pubumk.pl The differential accumulation of this compound in various organs suggests specific roles or metabolic activities in those tissues.

Developmental Stage-Dependent Presence

The presence and concentration of this compound can fluctuate depending on the developmental stage of the plant or specific tissues. A general trend observed for brassinosteroids, including this compound, is their higher concentration in young, actively growing tissues compared to mature tissues. umk.plmdpi.comannualreviews.org This aligns with the role of brassinosteroids in promoting cell division and expansion, processes characteristic of rapid growth.

Biosynthetic Pathways Leading to 6 Deoxocastasterone

Overview of Campesterol-Derived Brassinosteroid Biosynthesis

Brassinosteroids (BRs) are a class of steroid hormones essential for plant growth and development. doaj.org The biosynthesis of the most common C28-brassinosteroids originates from campesterol (B1663852), a widely distributed plant sterol. doaj.orgfrontiersin.orgnih.gov The initial steps in this biochemical cascade involve the conversion of campesterol into campestanol (B1668247) (CN). nih.govmdpi.com This conversion is a critical juncture, as campestanol serves as the primary substrate for two major parallel pathways: the early C6-oxidation pathway and the late C6-oxidation pathway. frontiersin.orgnih.gov These pathways are defined by the timing of the oxidation at the C-6 position of the steroid's B-ring. tandfonline.com In addition to these primary routes, other branches, including shortcut pathways, contribute to the diversity and regulation of brassinosteroid synthesis. nih.govkegg.jp The entire process involves a series of hydroxylation, oxidation, and reduction reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes, leading to the production of biologically active brassinosteroids like castasterone (B119632) and brassinolide (B613842). frontiersin.orgnih.gov

Elucidation of the Late C6-Oxidation Pathway to 6-Deoxocastasterone

The late C6-oxidation pathway is a principal route for brassinosteroid biosynthesis in many plant species, including Arabidopsis, pea, and tomato. nih.govnih.gov This pathway is characterized by a series of modifications to the steroid side chain and A-ring that occur before the final oxidation at the C-6 position. mdpi.comtandfonline.com The pathway begins with campestanol and proceeds through several "6-deoxo" intermediates, so-named because they lack the oxygen function at C-6 that is characteristic of their counterparts in the early C6-oxidation pathway. nih.gov The penultimate product of this specific branch is this compound, which is then oxidized to form castasterone. nih.govpnas.org Studies have shown that in many plants, the late C6-oxidation pathway is the predominant route for synthesizing castasterone. nih.govnih.gov

The biosynthesis of this compound via the late C6-oxidation pathway involves a sequential conversion of several key precursor intermediates. The process is initiated from campestanol. nih.gov

The established sequence of intermediates is as follows:

6-Deoxocathasterone (B1256893) (6-deoxoCT): Campestanol is first hydroxylated at the C-22 position to yield 6-deoxocathasterone. mdpi.comnih.gov

6-Deoxoteasterone (B1247444) (6-deoxoTE): Following the initial side-chain hydroxylation, 6-deoxocathasterone undergoes hydroxylation at the C-23 position to form 6-deoxoteasterone. nih.gov

6-Deoxo-3-dehydroteasterone: 6-Deoxoteasterone is then reversibly converted to 6-deoxo-3-dehydroteasterone, which serves as an intermediate for C-3 epimerization. nih.govnih.gov

6-Deoxotyphasterol (B1256803) (6-deoxoTY): The epimerization at C-3 converts 6-deoxoteasterone (with a 3β-hydroxyl group) into 6-deoxotyphasterol (with a 3α-hydroxyl group) via the 3-dehydro intermediate. nih.govnih.govresearchgate.net The occurrence of 6-deoxotyphasterol has been confirmed in various plant tissues, including the pollen of Cupressus arizonica. jst.go.jptandfonline.com

This compound (6-deoxoCS): The final step before the C-6 oxidation is the hydroxylation at the C-2α position of 6-deoxotyphasterol, which produces this compound. nih.govtandfonline.com

Table 1: Key Intermediates in the Late C6-Oxidation Pathway Leading to this compound

Precursor/Intermediate Key Modification Product
Campestanol C-22 Hydroxylation 6-Deoxocathasterone
6-Deoxocathasterone C-23 Hydroxylation 6-Deoxoteasterone
6-Deoxoteasterone C-3 Epimerization 6-Deoxotyphasterol
6-Deoxotyphasterol C-2α Hydroxylation This compound

The formation of 6-deoxo-intermediates is catalyzed by a series of cytochrome P450 monooxygenases (CYPs), which are key enzymes in brassinosteroid biosynthesis. frontiersin.orgnih.gov

C-22 Hydroxylation: The initial conversion of campestanol to 6-deoxocathasterone is a C-22 hydroxylation step. This reaction is primarily catalyzed by the enzyme DWF4, a member of the CYP90B family. frontiersin.orgmdpi.com

C-23 Hydroxylation: The subsequent conversion of 6-deoxocathasterone to 6-deoxoteasterone involves C-23 hydroxylation, a reaction catalyzed by enzymes belonging to the CYP90C1 and CYP90D1 families. nih.govresearchgate.net

C-2 and C-3 Oxidations: The epimerization and hydroxylation steps involving the A-ring are also mediated by specific CYP enzymes. For instance, the conversion of 6-deoxoteasterone to 6-deoxo-3-dehydroteasterone is catalyzed by CYP90A1/CPD. researchgate.net

The final step in this sequence, the conversion of this compound to castasterone, involves the critical C-6 oxidation. This step is catalyzed by C-6 oxidases belonging to the CYP85A family, such as the DWARF (D) enzyme in tomato. pnas.orgnih.gov

Interplay and Branching with Other Brassinosteroid Biosynthetic Routes

The late C6-oxidation pathway does not operate in isolation. It is part of a larger metabolic network that includes the early C6-oxidation pathway and various shortcut routes, all contributing to the synthesis of active brassinosteroids. frontiersin.orgkegg.jp The interplay between these pathways allows plants to finely regulate the levels of different brassinosteroid intermediates. nih.gov For example, enzymes like CYP85A1 and CYP85A2 can catalyze the C-6 oxidation of multiple 6-deoxo substrates, such as 6-deoxotyphasterol and this compound, converting them into their early C6-oxidation pathway counterparts (typhasterol and castasterone, respectively). nih.govproquest.com This suggests the pathways form a metabolic grid rather than being strictly separate linear sequences. nih.gov

The primary distinction between the late and early C6-oxidation pathways lies in the timing of the C-6 oxidation step relative to the modifications on the side chain and A-ring. frontiersin.orgtandfonline.com

Late C6-Oxidation Pathway: As detailed above, C-22 hydroxylation of campestanol occurs first, initiating a sequence of 6-deoxo intermediates. Oxidation at the C-6 position is one of the final steps, converting this compound to castasterone. mdpi.comnih.gov

Early C6-Oxidation Pathway: In this pathway, campestanol is first oxidized at the C-6 position to form 6-oxocampestanol. nih.gov This C-6 oxidized intermediate then undergoes the subsequent series of hydroxylations and epimerizations at the side chain and A-ring to eventually yield castasterone. mdpi.comnih.gov

While both pathways are functional in plants like Arabidopsis, feeding experiments and analysis of endogenous brassinosteroids indicate that the late C6-oxidation pathway is often the predominant route. nih.govnih.govnih.gov

Table 2: Comparison of Early vs. Late C6-Oxidation Pathways

Feature Early C6-Oxidation Pathway Late C6-Oxidation Pathway
Initial Substrate Campestanol Campestanol
First Major Step C-6 oxidation of Campestanol C-22 hydroxylation of Campestanol
Key Intermediates 6-oxocampestanol, Cathasterone, Teasterone (B1253636), Typhasterol (B1251266) 6-deoxocathasterone, 6-deoxoteasterone, 6-deoxotyphasterol
Timing of C-6 Oxidation Occurs at the beginning of the pathway Occurs at the end of the pathway
Predominance Less predominant in many species Predominant in Arabidopsis, tomato, pea nih.govnih.gov

Recent research has identified alternative or "shortcut" pathways that can bypass certain steps of the traditional campestanol-dependent routes. nih.gov A significant shortcut is the "campestanol-independent pathway," which involves the early C-22 hydroxylation of campesterol itself, before its conversion to campestanol. nih.govkegg.jp This route highlights the substrate flexibility of enzymes like DWF4 (CYP90B1), which can act on campesterol directly. researchgate.net This pathway can merge with the main late C6-oxidation pathway, for instance, by producing intermediates like (22S,24R)-22-hydroxy-5α-ergostan-3-one, which can then be converted to downstream products like 6-deoxotyphasterol. nih.gov These shortcut pathways represent an efficient means of producing essential brassinosteroid precursors. frontiersin.org

Metabolic Transformations and Downstream Significance of 6 Deoxocastasterone

Conversion of 6-Deoxocastasterone to Castasterone (B119632)

The conversion of this compound to castasterone is a pivotal step in the late C6-oxidation pathway of brassinosteroid biosynthesis. This transformation involves the introduction of an oxygen function at the C-6 position of the steroid structure. Studies using deuterium-labeled intermediates in cultured cells of Catharanthus roseus have demonstrated the conversion of this compound to castasterone. capes.gov.brscielo.br This conversion has also been observed in seedlings of C. roseus. capes.gov.br

In tomato, the DWARF gene, which encodes a cytochrome P450 enzyme (CYP85A1), has been shown to catalyze the C-6 oxidation of this compound to castasterone. pnas.orgoup.comuniprot.orgpnas.org Functional expression of the tomato DWARF enzyme in yeast confirmed its role in this conversion. pnas.orgoup.comnih.gov Similarly, an Arabidopsis ortholog, AtBR6ox (CYP85A1), also catalyzes this reaction. oup.com These enzymes are classified within the CYP85 family of cytochrome P450s, which play a key role in regulating the levels of biologically active brassinosteroids by controlling C-6 oxidation. oup.com The activity of these enzymes requires molecular oxygen and NADPH as a cofactor and is inhibited by carbon monoxide, a characteristic inhibitor of cytochrome P450s. nih.gov

Research in pea (Pisum sativum) has identified two CYP85A genes (CYP85A1 and CYP85A6) that principally convert this compound to castasterone. oup.com The accumulation of high levels of this compound and low levels of castasterone in the lke mutant of pea, which has a blocked function in CYP85A6, further supports the role of this enzyme in the conversion of this compound to castasterone. oup.com

Identification of 6α-Hydroxycastasterone as an Intermediate

Experimental evidence indicates that the conversion of this compound to castasterone proceeds via the intermediate 6α-hydroxycastasterone. scielo.brtandfonline.comfrontiersin.orgutoronto.caresearchgate.net Studies involving the administration of [2H6]this compound to cultured cells of Catharanthus roseus led to the identification of [2H6]6α-hydroxycastasterone and [2H6]castasterone as metabolites, indicating that this compound is converted to castasterone through 6α-hydroxycastasterone. capes.gov.br

Functional expression studies of the tomato DWARF enzyme in yeast also identified 6α-hydroxycastasterone as an intermediate, suggesting that DWARF catalyzes two steps in brassinosteroid biosynthesis, including the conversion of this compound to castasterone via 6α-hydroxycastasterone. pnas.orgnih.gov The late C6-oxidation pathway in Arabidopsis has been documented to include the sequence leading from this compound to 6α-hydroxycastasterone and then to castasterone. oup.comnih.govnih.govresearchgate.net

Position of this compound as a Precursor to Biologically Active Brassinosteroids

This compound holds a significant position as a precursor in the biosynthesis of biologically active brassinosteroids, particularly castasterone and brassinolide (B613842). It is a key intermediate in the late C6-oxidation pathway, which is considered a predominant route for castasterone synthesis in several plant species, including Arabidopsis, pea, and tomato. tandfonline.comnih.gov

The conversion of this compound to castasterone is often considered an activation step in brassinosteroid biosynthesis, leading to the production of the biologically active compound castasterone. oup.comnih.gov Castasterone itself is a highly active brassinosteroid and is considered the immediate precursor to brassinolide, the most biologically active brassinosteroid in many plant species. pnas.orgresearchgate.netnih.gov

Enzymology of 6 Deoxocastasterone Metabolism

Characterization of Cytochrome P450 Monooxygenases (CYP85A Family)

The CYP85A family comprises cytochrome P450 monooxygenases that are crucial for C-6 oxidation in brassinosteroid biosynthesis. oup.comfrontiersin.org These enzymes are found in various plant species, including Arabidopsis, tomato, rice, and pea, highlighting their conserved function in BR metabolism across the plant kingdom. oup.comfrontiersin.org The CYP85A clan is a larger group within the plant P450s, and its members, including the CYP85A family, are known to catalyze diverse oxidation, hydroxylation, isomerization, and dehydration reactions in the metabolism of various compounds, including steroids. frontiersin.orgoup.com

Role of Specific Isoforms (e.g., CYP85A1, CYP85A2) in C-6 Oxidation

Within the CYP85A family, specific isoforms have been identified and characterized for their roles in brassinosteroid biosynthesis, particularly the C-6 oxidation of 6-deoxocastasterone to castasterone (B119632). In Arabidopsis, CYP85A1 and CYP85A2 are two such isoforms. frontiersin.orgnih.gov

CYP85A1 is recognized as a castasterone synthase that catalyzes the C-6 oxidation of this compound to castasterone. mdpi.comuniprot.orguniprot.org Studies have shown that overexpressed CYP85A1 in heterologous systems can effectively catalyze this conversion. researchgate.net

CYP85A2 also possesses BR C-6 oxidase activity and can mediate the conversion of this compound to castasterone. nih.govresearchgate.net However, in Arabidopsis, CYP85A2 is also known to catalyze the final step in brassinolide (B613842) biosynthesis, the Baeyer-Villiger oxidation of castasterone to brassinolide, indicating a bifunctional nature for this isoform. nih.govresearchgate.netoup.com Research suggests that CYP85A2 might be a stronger BR C-6 oxidase than CYP85A1 in Arabidopsis. researchgate.net

Species-specific differences exist in the function of CYP85A isoforms. For instance, in pea, two CYP85A genes (CYP85A1 and CYP85A6) primarily function in converting this compound to castasterone, unlike Arabidopsis and tomato which have isoforms that also catalyze the conversion to brassinolide. oup.com

Substrate Specificity and Catalytic Mechanisms

CYP85A enzymes exhibit substrate specificity, particularly concerning the C27 and C28 brassinosteroids. In Arabidopsis, CYP85A1 shows a preference for C28-BR substrates like this compound, while CYP85A2 has high affinity for both C28-BR and C27-BR substrates. nih.gov This differential specificity contributes to the regulation of distinct BR pathways. The substrate-binding pocket, influenced by specific amino acid residues, plays a crucial role in determining this specificity and the enzyme's catalytic activity. nih.gov

The catalytic mechanism of cytochrome P450 monooxygenases, including the CYP85A family, involves the activation of molecular oxygen. oup.com These enzymes utilize a heme cofactor where an iron atom is coordinated with a porphyrin ring. oup.com The catalytic cycle typically involves the binding of the substrate, reduction of the heme iron, binding of oxygen, and the formation of a highly reactive iron-oxo species that performs the oxidation reaction. oup.com In the context of C-6 oxidation catalyzed by CYP85A enzymes, this process leads to the introduction of an oxygen atom at the C-6 position of this compound, yielding castasterone. uniprot.org For CYP85A2's role in brassinolide synthesis, it catalyzes a Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom into a carbon-carbon bond. nih.govacs.org

Functional Expression Studies of Brassinosteroid Biosynthetic Enzymes in Heterologous Systems

Functional expression of brassinosteroid biosynthetic enzymes, including members of the CYP85A family, in heterologous systems has been a valuable approach to characterize their enzymatic activity and substrate specificity. pnas.orgwsu.edu Systems such as yeast, baculovirus/insect cells, and Escherichia coli have been utilized for this purpose. pnas.orgmpg.deusp.br

Heterologous expression of Arabidopsis CYP85A1 and CYP85A2 in yeast has confirmed their BR C-6 oxidase activity, demonstrating the conversion of this compound to castasterone. nih.govmpg.de These studies have allowed for the biochemical characterization of the enzymes, including the determination of conversion rates for different substrates. For example, heterologously expressed Arabidopsis CYP85A1 showed a higher conversion rate for this compound compared to 6-deoxo-28-norcastasterone (B1488181). researchgate.net Similarly, heterologously expressed Arabidopsis CYP85A2 exhibited significantly higher conversion rates for both this compound and 6-deoxo-28-norcastasterone compared to CYP85A1. researchgate.net

Functional expression studies have also been instrumental in revealing the bifunctional nature of certain CYP85A isoforms, such as Arabidopsis CYP85A2, which catalyzes both C-6 oxidation and the Baeyer-Villiger oxidation of castasterone to brassinolide when expressed in yeast. nih.govresearchgate.netoup.com

Despite the utility of heterologous expression, challenges exist in functionally expressing some plant P450s. pnas.orgmpg.de However, successful expression has provided crucial biochemical evidence to support the roles of specific enzymes in the brassinosteroid biosynthetic pathway and to investigate their kinetic properties and substrate interactions. wsu.edumpg.de

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound13870433 nih.gov, 20712 ebi.ac.uk, 16061344 nih.gov
Castasterone133534 nih.gov, 28 uni.lu, 18 metabolomicsworkbench.org, 26 lipidmaps.org
Brassinolide115196 nih.gov, 14 wikipedia.org, 23 wikidata.org, 17 thegoodscentscompany.com, 29 uni.lu
6-Deoxo-28-norcastasterone-
6-Deoxotyphasterol (B1256803)-
3-Dehydro-6-deoxoteasterone-
6-Deoxoteasterone (B1247444)-
28-norcastasterone (B1253329)-
Typhasterol (B1251266)-
3-Dehydroteasterone-

Data Table: Conversion Rates of this compound and 6-Deoxo-28-norcastasterone by Arabidopsis CYP85A1 and CYP85A2 in Yeast

EnzymeSubstrateConversion Rate (%)Source
Arabidopsis CYP85A1This compound43.9 researchgate.net
Arabidopsis CYP85A16-Deoxo-28-norcastasterone2.0 researchgate.net
Arabidopsis CYP85A2This compound83.5 researchgate.net
Arabidopsis CYP85A26-Deoxo-28-norcastasterone54.0 researchgate.net

Genetic and Molecular Approaches to 6 Deoxocastasterone Research

Analysis of Brassinosteroid-Deficient Mutants Impaired in 6-Deoxocastasterone Pathways

The study of mutants with defects in BR biosynthesis has been a cornerstone of BR research. These mutants typically exhibit characteristic phenotypes such as severe dwarfism, dark-green and curled leaves, reduced fertility, and abnormal development in the dark (skotomorphogenesis). nih.govmdpi.com By identifying the specific gene lesion in these mutants, scientists can map the steps of the BR biosynthetic pathway.

Identification of Mutant Loci Affecting this compound Levels (e.g., Dwarf, lke, dwf7/ste1)

Several key mutant loci have been identified in various plant species that directly or indirectly affect the cellular concentration of this compound. These mutants are crucial for understanding the enzymes that either produce this compound or use it as a substrate.

In tomato (Solanum lycopersicum), the Dwarf (D) gene was identified through the study of the extreme dwarf (dx) mutant. pnas.org This gene encodes a cytochrome P450 enzyme, specifically a BR-6-oxidase (CYP85A1), which is responsible for the C-6 oxidation of this compound to produce castasterone (B119632). pnas.orgoipub.com Analysis of the dx mutant revealed an accumulation of this compound and a deficiency of castasterone, pinpointing the function of the DWARF enzyme. pnas.org

In pea (Pisum sativum), the lke mutant was identified as a novel BR-deficient mutant. nih.gov This mutant exhibits a block in the later stages of BR biosynthesis. Biochemical analysis showed that lke plants accumulate significantly higher levels of this compound compared to wild-type plants, indicating a disruption in the conversion of this compound to castasterone. nih.gov The mutation was traced to PsBR6ox6 (CYP85A6), a gene encoding a C-6 oxidase. nih.gov

Mutant NameSpeciesAffected GeneEnzyme FunctionEffect on this compoundReference
Dwarf (dx)TomatoDWARF (CYP85A1)C-6 oxidation of this compoundAccumulation pnas.org
lkePeaPsBR6ox6 (CYP85A6)C-6 oxidation of this compoundAccumulation nih.gov
dwf7/ste1ArabidopsisDWF7/STE1Δ7 sterol C-5 desaturationReduced levels (precursor deficiency) nih.govnih.gov
lkPeaPsDET2Steroid 5α-reductaseReduced levels (precursor deficiency) nih.gov

Phenotypic Characterization and Genetic Complementation Studies

Brassinosteroid-deficient mutants, including those with altered this compound levels, share a suite of characteristic phenotypes. These typically include severe dwarfism due to reduced cell elongation, compact rosettes, dark-green and downward-curling leaves, delayed flowering, and reduced male fertility. mdpi.comfrontiersin.org The lke mutant in pea, for example, exhibits a phenotype intermediate between wild-type plants and more severe BR mutants. nih.gov

A critical step in confirming the function of a candidate gene is genetic complementation. This process involves introducing a wild-type copy of the gene into the mutant organism. If the wild-type gene restores the normal phenotype, it confirms that the mutation in that specific gene was responsible for the observed defects. For instance, the dwarf phenotype of the tomato dx mutant was successfully reversed by introducing the wild-type Dwarf cDNA, confirming its role in BR biosynthesis. pnas.org Similarly, genetic complementation tests are routinely used to determine if different dwarf mutants are caused by mutations in the same gene (allelism tests). nih.govnih.gov

Furthermore, the dwarf phenotypes of BR biosynthetic mutants can often be rescued by the external application of brassinosteroids. nih.govnih.gov For mutants that accumulate this compound, such as dx, application of downstream products like castasterone can restore normal growth, while applying this compound itself has little effect. pnas.org This biochemical complementation provides further evidence for the position of the metabolic block.

Gene Expression Profiling of Enzymes Involved in this compound Biosynthesis

The enzymes that catalyze the C-6 oxidation of this compound and other precursors belong to the CYP85A family of cytochrome P450s. nih.gov Studies on the expression of these genes, such as CYP85A1 and CYP85A2 in Arabidopsis, provide insight into where and when bioactive BRs are synthesized.

Expression analyses using techniques like real-time quantitative reverse transcriptase-polymerase chain reaction (RT-qPCR) and promoter-reporter gene fusions (e.g., GUS, GFP) have revealed that these genes are expressed in various plant organs, but often show the highest activity in young, actively growing tissues. nih.govunc.edu

Key findings from gene expression studies include:

Organ-Specific Expression : In Arabidopsis, the highest expression of BR-6-oxidase genes (BR6ox1 and BR6ox2) and the upstream gene DWF4 was found in apical shoots. unc.edu High expression was also noted in siliques (seed pods), suggesting active BR synthesis is crucial for developing tissues, embryos, and seeds. unc.edu In contrast, synthesis appears limited in mature organs. unc.edu

Developmental Regulation : The promoters of both CYP85A1 and CYP85A2 in Arabidopsis are most active during the first week after germination, particularly within the vascular tissues. nih.gov This indicates an important role for BRs, and by extension the conversion of this compound, in early seedling development and vascular formation.

Tissue-Specific Patterns : While there is overlapping expression, some specificity exists. For example, CYP85A2 expression in Arabidopsis is generally stronger and more persistent in both young and adult plants compared to CYP85A1. nih.govnih.gov Overexpression of rice CYP85A1 in poplar trees led to increased transcript abundance in stems and leaves, correlating with enhanced growth and biomass. mdpi.com

Transcriptional Regulation of this compound Metabolic Genes

The biosynthesis of brassinosteroids, including the C-6 oxidation step that converts this compound, is tightly regulated at the transcriptional level to maintain hormonal homeostasis. A primary mechanism is negative feedback, where the final products of the pathway, castasterone and brassinolide (B613842), inhibit the expression of key biosynthetic genes. tandfonline.comfrontiersin.org

When bioactive BR levels are high, the signaling pathway is activated, leading to the accumulation of dephosphorylated BZR1 and BES1 transcription factors in the nucleus. nih.govfrontiersin.org BZR1 plays a major role in the feedback loop by directly binding to the promoters of BR biosynthetic genes, such as CPD and DWF4, and repressing their transcription. mdpi.comtandfonline.comtandfonline.com This feedback inhibition is observed across multiple genes in the pathway, including the C-6 oxidases. nih.gov

Evidence for this feedback regulation comes from several observations:

Exogenous application of brassinolide leads to the down-regulation of multiple BR biosynthetic genes. nih.govfrontiersin.org

Conversely, treatment with BR biosynthesis inhibitors, which lower endogenous BR levels, induces the expression of these same genes. frontiersin.org

BR-insensitive mutants, such as bri1, which cannot perceive the BR signal, fail to down-regulate the biosynthetic genes and consequently accumulate high levels of active BRs like castasterone. nih.govunc.edu This indicates that the BRI1 receptor is required to mediate the feedback signal.

This tight transcriptional control ensures that the production of bioactive brassinosteroids from precursors like this compound is finely tuned to the developmental needs of the plant.

Advanced Analytical Methodologies for 6 Deoxocastasterone

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) has historically been a widely used and robust technique for the analysis of brassinosteroids, including 6-Deoxocastasterone. nih.govwikipedia.orgwikipedia.orgfrontiersin.orglipidmaps.org This method allows for the separation of complex mixtures of BRs based on their volatility after appropriate derivatization, followed by their detection and identification based on their mass fragmentation patterns. nih.gov GC-MS analysis has been instrumental in identifying endogenous BRs in various plant species, such as Arabidopsis thaliana and Robinia pseudo-acacia L., where this compound has been detected. nih.govwikipedia.orgfrontiersin.orglipidmaps.org One drawback of GC-MS compared to LC-MS methods is that it often requires a greater amount of plant material for extractions. thegoodscentscompany.com

Derivatization Strategies for Enhanced Detection and Quantification

Due to the relatively low volatility and thermal stability of native brassinosteroids, derivatization is a crucial step prior to GC-MS analysis. nih.govuni.lu Derivatization transforms the BR molecules into more volatile and thermally stable forms, improving chromatographic separation and enhancing detection sensitivity by mass spectrometry. nih.govuni.lu Common derivatization strategies for BRs target hydroxyl groups and vicinal diols.

Methaneboronate derivatives are frequently employed, particularly for BRs containing cis-diol groups. nih.gov This reaction involves treating the sample with methaneboronic acid, forming cyclic methaneboronate esters. wikipedia.orglipidmaps.orgnih.gov For instance, bismethaneboronate (BMB) derivatives of castasterone (B119632) and this compound have been successfully prepared and analyzed by GC-MS. wikipedia.orglipidmaps.org

Trimethylsilyl (TMS) derivatives are also widely used, often in conjunction with methaneboronate derivatization or alone, particularly for hydroxyl groups. wikipedia.orgfrontiersin.orguni.luuni.luuni.luuni.lu Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to introduce TMS groups. uni.luuni.luuni.lu For BRs with isolated hydroxyl groups after boronation, trimethylsilylation can be applied to form mixed derivatives, such as methaneboronate-trimethylsilyl (MB-TMS) derivatives. wikipedia.orgfrontiersin.orglipidmaps.orgnih.govlipidmaps.org

The characteristic ions and retention times of these derivatives are critical for the identification and quantification of specific brassinosteroids, including this compound, by GC-MS. For example, the bismethaneboronate derivative of this compound shows a characteristic mass spectrum with a molecular ion at m/z 498 [M+] (with a relative intensity of 87.4%) and prominent fragment ions at m/z 483 (24.5%), 288 (23.3%), 273 (100%), and 155 (32.6%). wikipedia.orglipidmaps.org The retention time for this compound BMB has been reported as 9.52 min on a DB-1 column and 10.48 min on a DB-5 column. wikipedia.org

Table 1 provides examples of characteristic ions and retention times for derivatized brassinosteroids, including this compound, analyzed by GC-MS.

Compound (Derivative) GC Retention Time (min) Characteristic Ions (m/z, relative intensity %)
Castasterone (Bismethaneboronate) 11.60 (DB-1), - (DB-5) 512 [M+] (89.8), 441 (9.1), 358 (36.5), 287 (34.2), 155 (100) wikipedia.org
This compound (Bismethaneboronate) 9.52 (DB-1), 10.48 (DB-5) 498 [M+] (87.4), 483 (24.5), 288 (23.3), 273 (100), 155 (32.6) wikipedia.orglipidmaps.org
Typhasterol (B1251266) (Methaneboronate-TMS) - (DB-1), 11.85 (DB-5) 544 [M+] (100), 529 (38.0), 526 (22.8), 515 (76.1), 454 (55.4), 155 (20.7) wikipedia.org
Castasterone (Und derivatized) 11.37 512 [M] (52), 441 (9), 358 (16), 287 (21), 155 (100) nih.govlipidmaps.org
This compound (Und derivatized) 10.34 498 [M] (34), 273 (100), 205 (20), 155 (34) nih.govlipidmaps.org
Typhasterol (Und derivatized) 10.58 544 [M] (81), 529 (46), 515 (100), 454 (14), 155 (19) nih.govlipidmaps.org
6-Deoxotyphasterol (B1256803) (Und derivatized) 10.03 530 [M] (29), 440 (10), 425 (17), 215 (100), 155 (37) nih.govlipidmaps.org

Note: Retention times and ion intensities can vary depending on the specific GC-MS system, column, and method parameters.

Stable Isotope Labeling for Metabolic Flux Analysis

Stable isotope labeling is a powerful technique used in conjunction with GC-MS and other analytical methods for metabolic flux analysis (MFA). uni.luuni.lulipidmaps.orgcdutcm.edu.cnuni.lu MFA allows researchers to quantitatively study the rates at which intracellular metabolites are interconverted within biological systems. uni.lulipidmaps.org By feeding organisms with substrates labeled with stable isotopes (e.g., 2H, 13C, 15N), the fate of these isotopes can be traced through metabolic pathways. uni.luuni.lulipidmaps.orgcdutcm.edu.cnuni.lu

In the context of brassinosteroid research, stable isotope labeling has been employed to elucidate biosynthetic pathways and analyze metabolic fluxes. nih.govcontaminantdb.canih.gov For example, deuterium-labeled brassinosteroid intermediates, including [2H6]this compound, have been used as substrates in in vitro enzyme assays or fed to plants to track their conversion into downstream BRs. contaminantdb.canih.gov Analysis of the isotopic enrichment in various BRs using techniques like GC-MS or LC-MS/MS allows for the determination of metabolic fluxes through different branches of the BR biosynthetic pathway. uni.lulipidmaps.org This approach has been valuable in confirming the role of specific enzymes, such as DWARF in tomato which catalyzes the C-6 oxidation of this compound to castasterone, a key step in brassinolide (B613842) biosynthesis. contaminantdb.canih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly effective and increasingly preferred method for brassinosteroid analysis, offering advantages such as higher sensitivity and the ability to analyze more polar BRs without extensive derivatization compared to GC-MS. thegoodscentscompany.comthegoodscentscompany.comnih.gov LC-MS/MS involves separating BRs by liquid chromatography and then detecting and quantifying them using tandem mass spectrometry. thegoodscentscompany.comnih.gov This technique is particularly useful for simultaneous profiling of multiple BRs, including biosynthetic precursors and metabolites. nih.gov

LC-MS/MS methods, including Ultra-High Performance Liquid Chromatography (UHPLC)-ESI-MS/MS, have been developed for the sensitive and simultaneous determination of a wide range of natural brassinosteroids, including this compound, in minute plant tissue samples. thegoodscentscompany.comnih.gov These methods often utilize electrospray ionization (ESI) and operate in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. nih.govwikipedia.org Detection limits in the picogram range have been achieved for various BRs using these approaches. thegoodscentscompany.comnih.gov For example, an LC-HV-p-MRM-MS method using rhodamine B-boronic acid derivatization was proposed for rapid determination of BRs in plants, with detection limits ranging from 1.49 to 6.56 pg/ml. thegoodscentscompany.com LC-PDA-MS has also been used to analyze this compound and its enzymatic conversion product, castasterone. nih.gov

LC-MS is considered the most effective method for BR quantification, and ongoing efforts focus on optimizing sample isolation and purification procedures to further improve this analytical approach. thegoodscentscompany.com

Sample Preparation and Purification Protocols for Complex Plant Matrices

Analyzing this compound and other brassinosteroids in complex plant matrices requires efficient and robust sample preparation and purification protocols to isolate these low-abundance compounds and remove interfering substances. wikipedia.orgfrontiersin.orglipidmaps.orgnih.govthegoodscentscompany.comthegoodscentscompany.comnih.govnih.gov Typical protocols involve several steps:

Extraction: Plant tissues are commonly extracted with organic solvents such as methanol (B129727) or acetonitrile (B52724) to release BRs from the plant matrix. thegoodscentscompany.comnih.govnih.gov Homogenization of the tissue is often performed to maximize extraction efficiency. nih.gov

Initial Purification: Crude extracts are subjected to initial purification steps to remove bulk lipids, pigments, and other highly abundant compounds. This can involve liquid-liquid extraction or solid-phase extraction (SPE) using various stationary phases. thegoodscentscompany.comnih.govnih.gov Solid-phase boronate affinity labeling has been used for selective capture and purification of BRs. thegoodscentscompany.com

Chromatographic Separation: Further purification and fractionation are typically achieved using various chromatographic techniques. Column chromatography on silica (B1680970) gel, Sephadex LH-20, or activated charcoal is frequently employed. wikipedia.orgfrontiersin.orglipidmaps.orgnih.gov High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a common step for final purification before instrumental analysis. frontiersin.orglipidmaps.orgnih.gov

Advanced Purification: More advanced techniques like immunoaffinity chromatography (IAC) have been developed to provide highly selective capture and purification of brassinosteroids, significantly reducing matrix effects and enhancing the sensitivity of subsequent LC-MS/MS analysis. thegoodscentscompany.comthegoodscentscompany.com

These multi-step purification protocols are essential to obtain sufficiently clean extracts for sensitive GC-MS or LC-MS/MS analysis, enabling accurate detection and quantification of endogenous brassinosteroids like this compound, even at very low concentrations. thegoodscentscompany.comnih.gov

Development of High-Throughput Screening Methods

The need to analyze large numbers of samples in plant research and breeding programs has driven the development of high-throughput screening methods for brassinosteroids. While traditional methods involving extensive purification and GC-MS can be labor-intensive and time-consuming, newer approaches, particularly those based on LC-MS, offer increased speed and efficiency. thegoodscentscompany.comwikipedia.org

Physiological and Developmental Roles of 6 Deoxocastasterone

Contribution to Overall Brassinosteroid Homeostasis

6-Deoxocastasterone is a pivotal intermediate in the biosynthesis of brassinosteroids (BRs), a class of steroidal phytohormones essential for plant growth and development. frontiersin.org Its role is central to maintaining the appropriate levels of active BRs, a state known as homeostasis. frontiersin.orgnih.gov In many plant species, the primary route for BR biosynthesis is the late C-6 oxidation pathway, where this compound is a direct precursor to castasterone (B119632). nih.govnih.govnih.gov

The levels of various BR intermediates, including this compound, are maintained through a complex metabolic grid rather than a simple linear pathway. nih.gov This network allows for multiple points of regulation, ensuring a fine-tuned response to developmental and environmental cues. The homeostasis of brassinosteroids is crucial, as both deficiency and excess of these hormones can lead to abnormal plant development. frontiersin.org

Mechanisms of Action at the Cellular and Subcellular Levels

As a precursor to more active brassinosteroids like castasterone and brassinolide (B613842), the cellular and subcellular mechanisms of action of this compound are intrinsically linked to the general brassinosteroid signaling pathway. This pathway is initiated at the cell surface and culminates in changes in gene expression within the nucleus. nih.govmdpi.com

The perception of brassinosteroids occurs at the plasma membrane by a receptor complex. mdpi.com This complex typically involves a leucine-rich repeat receptor-like kinase, such as BRI1 (BRASSINOSTEROID INSENSITIVE 1), and a co-receptor, BAK1 (BRI1-ASSOCIATED RECEPTOR KINASE 1). nih.gov Binding of the brassinosteroid ligand to the extracellular domain of BRI1 is thought to induce a conformational change, leading to the activation of the receptor complex through a series of phosphorylation events. researchgate.net

This activation at the cell surface triggers a phosphorylation cascade that transduces the signal into the cytoplasm. nih.govyoutube.com A key negative regulator of the pathway, a glycogen (B147801) synthase kinase-3-like kinase known as BIN2 (BRASSINOSTEROID INSENSITIVE 2), is inactivated upon BR perception. nih.gov In the absence of brassinosteroids, BIN2 phosphorylates and inactivates the key transcription factors BES1 (bri1-EMS-SUPPRESSOR 1) and BZR1 (BRASSINAZOLE-RESISTANT 1). nih.gov

When BIN2 is inactivated, dephosphorylated BES1 and BZR1 accumulate in the nucleus. nih.gov These transcription factors then bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their expression. frontiersin.orgresearchgate.net This modulation of gene expression ultimately leads to the various physiological responses associated with brassinosteroids, such as cell elongation and division. frontiersin.org

Differential Biological Activities Compared to Downstream Brassinosteroids

While this compound is a crucial biosynthetic intermediate, its biological activity is generally considered to be lower than that of its downstream products, castasterone and brassinolide. nih.gov The bioactivity of different brassinosteroids is highly dependent on their molecular structure, particularly the functional groups on the steroid rings and the side chain. nih.gov

In several bioassays, 6-deoxo compounds exhibit significantly weaker activity compared to their 6-oxo counterparts. nih.gov For instance, in the rice lamina inclination test, a classic bioassay for brassinosteroid activity, this compound is less effective than castasterone. nih.gov Similarly, C27-brassinosteroid precursors, including 6-deoxo-28-norcastasterone (B1488181), displayed minimal biological activity in this assay. nih.gov

However, the relative activity of this compound can be species- and tissue-dependent. While castasterone and brassinolide are often the most bioactive forms in vegetative tissues, there is evidence to suggest that the activity of precursors can be more significant in specific contexts. nih.gov The differential activity underscores the importance of the C-6 oxidation step in conferring high biological potency to brassinosteroids. nih.gov

Comparative Biological Activity of Brassinosteroids
CompoundRelative Activity (General)Key Structural Feature
This compoundLowLacks C-6 oxidation
CastasteroneHighC-6 ketone
BrassinolideVery HighB-ring lactone

Involvement in Plant Growth Regulation (e.g., cell elongation, vascular differentiation)

Brassinosteroids are well-established regulators of a wide array of plant growth and developmental processes, including cell elongation, cell division, and vascular differentiation. frontiersin.org As a key precursor in the biosynthesis of active brassinosteroids, this compound plays an integral role in these processes by providing the substrate for the production of castasterone and brassinolide. researchgate.net

The regulation of these developmental processes is a direct consequence of the brassinosteroid signaling pathway, which modulates the expression of genes involved in cell wall modification, cell cycle progression, and cellular differentiation. The availability of this compound for conversion into active brassinosteroids is therefore a critical factor in ensuring normal plant growth and development. frontiersin.org

Interplay with Other Phytohormone Signaling Networks

The physiological effects of brassinosteroids, and by extension their precursors like this compound, are not mediated in isolation. Instead, they are part of a complex and interconnected network of phytohormone signaling pathways. nih.gov The crosstalk between brassinosteroids and other hormones, particularly auxin, is crucial for the coordinated regulation of plant growth and development. researchgate.net

There is significant interaction between the brassinosteroid and auxin signaling pathways at multiple levels. researchgate.net This includes the regulation of each other's biosynthesis, transport, and signal transduction. For example, auxin can promote the expression of genes involved in brassinosteroid biosynthesis. nih.gov Conversely, brassinosteroid signaling components can influence auxin response. researchgate.net

Concluding Remarks and Future Research Perspectives on 6 Deoxocastasterone

Current Gaps in Understanding 6-Deoxocastasterone Biochemistry

Despite significant progress in elucidating BR biosynthesis, several aspects of 6-DeoxoCS biochemistry require further investigation. One key gap lies in fully understanding the regulation of its conversion to castasterone (B119632). This step, catalyzed by steroid-6-oxidases (CYP85A family enzymes), is considered a potentially important rate-limiting step in BR biosynthesis nih.govnih.govnih.gov. While enzymes like the tomato Dwarf gene product and its Arabidopsis ortholog AtBR6ox have been shown to catalyze this conversion, the intricate regulatory mechanisms controlling their activity and expression levels in different tissues and developmental stages are not yet fully clear nih.govoup.com.

Another area requiring more research is the potential biological activity of 6-DeoxoCS itself. While generally considered to have weak biological activity compared to castasterone and brassinolide (B613842), its relatively high endogenous levels observed in some plant tissues suggest it might have specific, albeit perhaps less potent, physiological roles or serve as a storage form of BRs nih.govnih.govoup.com. The mechanisms by which its levels are maintained and potentially buffered within the cell are also not completely understood frontiersin.org.

Emerging Methodologies for In-Depth Analysis

Advancements in analytical techniques are crucial for closing the gaps in our understanding of 6-DeoxoCS. The extremely low concentrations of BRs in plant tissues and the structural similarities among different BRs pose significant analytical challenges creative-proteomics.com. Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS in multiple-reaction monitoring (MRM) mode, has become the most effective method for BR quantification creative-proteomics.comoup.com.

Emerging methodologies are focusing on improving sample preparation and detection sensitivity. Techniques like immunoaffinity chromatography combined with UHPLC-MS/MS have shown promise in reducing matrix effects and increasing sensitivity for detecting endogenous BRs, including 6-DeoxoCS, in various plant tissues creative-proteomics.comoup.comnih.gov. The use of isotope-labeled internal standards is also critical for accurate and reliable quantification creative-proteomics.comoup.com.

Novel derivatization agents are being developed to enhance the ionization and detection of BRs by mass spectrometry. For instance, new derivatizing agents have shown improved stability of BR derivatives in aqueous solvents, which is beneficial for LC-MS analysis nih.gov. High-performance sample pretreatment methods based on techniques like boronate affinity magnetic nanoparticles are also being explored for efficient and specific isolation of BRs from complex plant matrices researchgate.net.

These advanced analytical approaches, capable of precise quantification of 6-DeoxoCS and other BRs in minute quantities from specific tissues and even single cells, will be instrumental in understanding its dynamic levels and distribution under different physiological and environmental conditions.

Potential for Elucidating Novel Regulatory Mechanisms and Metabolic Grids

The study of 6-DeoxoCS holds significant potential for uncovering novel regulatory mechanisms and mapping intricate metabolic grids within plants. As a key intermediate at a branch point in BR biosynthesis, understanding the regulation of its conversion to castasterone can provide insights into how plants fine-tune BR levels in response to developmental cues and environmental stresses nih.gov. The enzymes catalyzing this conversion, members of the CYP85A family, are targets for further investigation into their transcriptional, post-transcriptional, and post-translational regulation nih.govnih.govoup.com.

Furthermore, the interplay between the early and late C-6 oxidation pathways, with 6-DeoxoCS being central to the latter, suggests the existence of a complex metabolic grid rather than simple linear pathways nih.govgenome.jpebi.ac.uk. Future research can explore how flux is directed through these interconnected routes and the regulatory nodes that control this partitioning. Studies using BR-deficient mutants have been valuable in identifying blocked steps and accumulating intermediates, providing clues about these regulatory points tandfonline.comnih.govnih.govnih.govebi.ac.ukoup.com.

Beyond its role in BR biosynthesis, investigating potential interactions of 6-DeoxoCS with other plant hormones and signaling pathways could reveal novel regulatory mechanisms. BRs are known to interact with auxins, gibberellins, cytokinins, abscisic acid, and ethylene, influencing various aspects of plant growth and development frontiersin.orgcaas.cnusp.brcas.cz. Understanding if and how 6-DeoxoCS directly or indirectly participates in this hormonal crosstalk could provide a more comprehensive picture of plant regulatory networks. For example, studies have shown that BRs can influence the expression of genes involved in the biosynthesis and signaling of other hormones frontiersin.orgcas.cz.

The accumulation of 6-DeoxoCS under certain conditions, such as in specific BR-deficient mutants, highlights its position as a potential regulatory bottleneck nih.govnih.govoup.com. Further research into the enzymes responsible for its metabolism and the factors influencing their activity can shed light on mechanisms of BR homeostasis and how plants maintain optimal levels of bioactive BRs frontiersin.org. Exploring the spatial and temporal distribution of 6-DeoxoCS and the enzymes involved in its metabolism using advanced imaging and analytical techniques can reveal tissue-specific or developmental stage-specific regulatory mechanisms oup.comnih.govresearchgate.net.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound160003
Castasterone443797
Brassinolide87833
6-Deoxocathasterone (B1256893)443796
6-Deoxoteasterone (B1247444)154029
6-Deoxotyphasterol (B1256803)159999
Teasterone (B1253636)154028
Typhasterol (B1251266)6452739
Campesterol (B1663852)173170
Campestanol (B1668247)93907
3-Dehydroteasterone154030
6α-Hydroxycastasterone162511
28-norcastasterone (B1253329)123038

Data Table: Endogenous Brassinosteroid Levels in Arabidopsis Shoots (pg/g FW)

BrassinosteroidLuo et al. (2018) nih.govFujioka et al. (1998) nih.gov
Brassinolide (BL)n.d.1,860
Castasterone (CS)n.d.440
This compound1,510 ± 701,570
Typhasterol (TY)n.d.1,340

n.d. = not detected

Q & A

Q. What compensatory mechanisms explain the presence of castasterone in BR biosynthesis mutants with elevated this compound levels?

  • Leaky enzyme activity : Residual CYP85A1 function in weak alleles (e.g., d2-1) enables partial 6-DS → CS conversion .
  • Parallel pathways : CYP724B1 in rice catalyzes 6-DS hydroxylation independently of CYP85A1, maintaining basal CS levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.